molecular formula C11H13BrO B12438381 1-(4-Bromobut-1-enyl)-3-methoxybenzene

1-(4-Bromobut-1-enyl)-3-methoxybenzene

Cat. No.: B12438381
M. Wt: 241.12 g/mol
InChI Key: FUIJQIGKZCIKMO-UHFFFAOYSA-N
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Description

1-(4-Bromobut-1-enyl)-3-methoxybenzene is an organic compound with a unique structure that combines a brominated butenyl group with a methoxybenzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Bromobut-1-enyl)-3-methoxybenzene typically involves the bromination of butenyl groups followed by the introduction of a methoxybenzene ring. One common method involves the reaction of 4-bromobut-1-ene with 3-methoxybenzene under specific conditions to achieve the desired product. The reaction conditions often include the use of a suitable solvent, such as dichloromethane, and a catalyst, such as palladium on carbon, to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale bromination processes followed by purification steps to ensure the compound’s purity. The use of continuous flow reactors and advanced purification techniques, such as column chromatography, can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

1-(4-Bromobut-1-enyl)-3-methoxybenzene undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: Reduction reactions can convert the brominated butenyl group to a butyl group.

    Substitution: The bromine atom can be substituted with other functional groups, such as hydroxyl or amino groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or ammonia (NH₃).

Major Products

The major products formed from these reactions include:

    Oxidation: Aldehydes or carboxylic acids.

    Reduction: Butyl derivatives.

    Substitution: Hydroxyl or amino derivatives.

Scientific Research Applications

1-(4-Bromobut-1-enyl)-3-methoxybenzene has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving cell signaling and receptor interactions.

    Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(4-Bromobut-1-enyl)-3-methoxybenzene involves its interaction with specific molecular targets and pathways. The brominated butenyl group can interact with nucleophilic sites in biological molecules, leading to various biochemical effects. The methoxybenzene ring can also participate in aromatic interactions, influencing the compound’s overall activity.

Comparison with Similar Compounds

Similar Compounds

    1-(4-Bromobut-1-enyl)benzene: Lacks the methoxy group, which may affect its reactivity and applications.

    1-(4-Bromobut-1-enyl)-3-hydroxybenzene: Contains a hydroxyl group instead of a methoxy group, leading to different chemical properties.

    1-(4-Bromobut-1-enyl)-3-chlorobenzene: Substitutes the methoxy group with a chlorine atom, altering its reactivity.

Uniqueness

1-(4-Bromobut-1-enyl)-3-methoxybenzene is unique due to the presence of both the brominated butenyl group and the methoxybenzene ring. This combination imparts distinct chemical properties and reactivity, making it valuable for various scientific and industrial applications.

Properties

IUPAC Name

1-(4-bromobut-1-enyl)-3-methoxybenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13BrO/c1-13-11-7-4-6-10(9-11)5-2-3-8-12/h2,4-7,9H,3,8H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FUIJQIGKZCIKMO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C=CCCBr
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13BrO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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